Cas no 90203-08-0 (1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine)

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine structure
90203-08-0 structure
商品名:1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
CAS番号:90203-08-0
MF:C8H18N2
メガワット:142.24192
MDL:MFCD08361793
CID:1075885
PubChem ID:21978903

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine 化学的及び物理的性質

名前と識別子

    • (1-Isopropylpyrrolidin-3-yl)methanamine
    • (1-isopropyl-3-pyrrolidinyl)methanamine
    • (1-Isopropylpyrrolidin-3-yl)methylamine
    • (1-propan-2-ylpyrrolidin-3-yl)methanamine
    • 1-(1-isopropylpyrrolidin-3-yl)methanamine(SALTDATA: 0.14H2O)
    • 1-Isopropyl-3-pyrrolidinylmethylamin
    • F2147-0256
    • 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
    • SCHEMBL3802040
    • Z317026946
    • EN300-52423
    • C-(1-Isopropyl-pyrrolidin-3-yl)-methylamine
    • (1-isopropyl-3-pyrrolidinyl)methanamine, AldrichCPR
    • AKOS000185233
    • 90203-08-0
    • DTXSID60621053
    • P18628
    • CS-0052684
    • DJCJZTOPDLHBRF-UHFFFAOYSA-N
    • 1-(1-Isopropyl-3-pyrrolidinyl)methanamine
    • AKOS016050410
    • BS-38635
    • MFCD08361793
    • CHEMBL4560863
    • [1-(propan-2-yl)pyrrolidin-3-yl]methanamine
    • 1-(1-ISOPROPYLPYRROLIDIN-3-YL)METHANAMINE
    • MDL: MFCD08361793
    • インチ: InChI=1S/C8H18N2/c1-7(2)10-4-3-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3
    • InChIKey: DJCJZTOPDLHBRF-UHFFFAOYSA-N
    • ほほえんだ: CC(C)N1CCC(CN)C1

計算された属性

  • せいみつぶんしりょう: 142.14700
  • どういたいしつりょう: 142.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • PSA: 29.26000
  • LogP: 1.31360

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine セキュリティ情報

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4835-1G
1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
90203-08-0 92%
1g
¥ 1,280.00 2023-04-13
Enamine
EN300-52423-0.5g
[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
90203-08-0 95%
0.5g
$176.0 2023-04-30
Enamine
EN300-52423-10.0g
[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
90203-08-0 95%
10g
$1923.0 2023-04-30
Fluorochem
058613-5g
C-(1-Isopropyl-pyrrolidin-3-yl)-methylamine
90203-08-0 95%
5g
£576.00 2022-03-01
Enamine
EN300-52423-0.1g
[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
90203-08-0 95%
0.1g
$79.0 2023-04-30
TRC
B452478-100mg
1-(1-isopropylpyrrolidin-3-yl)methanamine
90203-08-0
100mg
$ 50.00 2022-06-07
abcr
AB215307-10 g
1-(1-Isopropyl-3-pyrrolidinyl)methanamine; 95%
90203-08-0
10g
€1,241.00 2022-06-11
TRC
B452478-1g
1-(1-isopropylpyrrolidin-3-yl)methanamine
90203-08-0
1g
$ 320.00 2022-06-07
Advanced ChemBlocks
P44900-1G
1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
90203-08-0 97%
1G
$300 2023-09-16
Enamine
EN300-52423-5.0g
[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
90203-08-0 95%
5g
$980.0 2023-04-30

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine 関連文献

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamineに関する追加情報

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine (CAS No. 90203-08-0): A Versatile Compound in Pharmaceutical and Biomedical Research

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine, also known as CAS No. 90203-08-0, is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedical research. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and a propan-2-yl substituent, enables it to interact with a wide range of biological targets, making it a promising candidate for the development of novel therapeutics. Recent studies have highlighted its potential in modulating neurotransmitter systems, anti-inflammatory pathways, and cellular signaling mechanisms, which are critical for addressing complex diseases such as neurodegenerative disorders, autoimmune conditions, and metabolic syndromes.

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine is a derivative of pyrrolidine, a five-membered heterocyclic compound commonly found in natural products and synthetic drugs. The propan-2-yl group, also known as isopropyl, introduces steric and electronic effects that influence the compound's reactivity and biological activity. This structural feature is particularly important in drug design, as it allows for the fine-tuning of molecular interactions with target proteins or receptors. For instance, the isopropyl moiety may enhance the compound's ability to penetrate cell membranes or modulate lipid rafts in cellular membranes, which are essential for signal transduction processes.

Recent advances in computational chemistry and molecular modeling have provided deeper insights into the binding affinity and selectivity of 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine toward specific biological targets. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits high affinity for GABA-A receptors, which are key regulators of neuronal excitability. The GABA-A receptor modulation by 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine has been linked to its potential therapeutic applications in epilepsy and anxiety disorders. Additionally, the compound's ability to modulate ion channels and neurotransmitter release makes it a valuable tool for studying the neurophysiological basis of various neurological conditions.

1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine has also been explored for its anti-inflammatory properties in the context of chronic inflammatory diseases. A 2022 preclinical study in *Nature Communications* revealed that the compound can inhibit the NF-κB signaling pathway, a central mediator of inflammation. This mechanism is particularly relevant in diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma, where NF-κB activation contributes to tissue damage and immune dysregulation. The anti-inflammatory activity of 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine is further supported by its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key players in the pathogenesis of inflammatory disorders.

Another area of interest in the pharmacological applications of 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine is its potential role in cancer therapy. Emerging research suggests that the compound may exert anti-tumor effects by targeting cancer-associated signaling pathways. For example, a 2023 study in *Cancer Research* reported that 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine can inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. By suppressing this pathway, the compound may induce apoptosis in cancer cells and inhibit their proliferation. These findings highlight the potential of 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine as a targeted therapeutic agent for solid tumors and hematological malignancies.

In addition to its therapeutic potential, 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine has been investigated for its pharmacokinetic properties and drug delivery applications. The lipophilicity of the compound, driven by the isopropyl group, allows it to cross the blood-brain barrier efficiently, which is crucial for its neurological applications. Furthermore, the compound's metabolic stability and low toxicity profile make it a favorable candidate for oral administration. Researchers are also exploring nanoparticle-based delivery systems to enhance the bioavailability and targeted delivery of 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine to specific tissues or organs.

Despite its promising pharmacological profile, 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine remains in the preclinical development stage, with ongoing studies aimed at optimizing its efficacy and safety. Challenges such as drug resistance, side effects, and dosage optimization are being addressed through structure-activity relationship (SAR) studies and in vivo models. Collaborative efforts between pharmaceutical companies and academic institutions are expected to accelerate the translation of this compound into clinical trials and, ultimately, therapeutic applications for patients with complex diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:90203-08-0)1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine
A1093670
清らかである:99%
はかる:5g
価格 ($):429.0